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Compound of Interest

Compound Name: 2-Methyl-4-nonanol

Cat. No.: B1620210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of 2-Methyl-4-
nonanol, a chiral alcohol with potential applications in various scientific domains. Due to the
limited availability of direct research on this specific compound, this document leverages data
and methodologies from closely related structural analogs to present a predictive framework for
its synthesis, separation, and potential biological significance. The principles of stereochemistry
are paramount in drug development and chemical ecology, as individual enantiomers of a chiral
molecule can exhibit markedly different pharmacological, toxicological, and biological activities.

Introduction to Chirality and 2-Methyl-4-nonanol

Chirality is a fundamental property of molecules that exist as non-superimposable mirror
images, known as enantiomers. These stereoisomers share identical physical properties in an
achiral environment but can interact differently with other chiral molecules, such as biological
receptors and enzymes. This differential interaction is a cornerstone of modern pharmacology
and drug design. 2-Methyl-4-nonanol possesses a chiral center at the fourth carbon, giving
rise to two enantiomers: (R)-2-Methyl-4-nonanol and (S)-2-Methyl-4-nonanol. While specific
biological roles for these enantiomers are not extensively documented, their structural similarity
to known insect pheromones, such as 2-methyl-4-octanol and 4-methyl-5-nonanol, suggests
potential applications in chemical ecology and as chiral building blocks in asymmetric
synthesis.
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Enantioselective Synthesis Strategies

Direct enantioselective synthesis protocols for 2-Methyl-4-nonanol are not readily found in
published literature. However, established methods for the synthesis of analogous chiral
alcohols provide a robust template. A notable example is the synthesis of (S)-(+)-2-methyl-4-
octanol, a male-produced aggregation pheromone of the sugarcane weevil. This synthesis can
be adapted for 2-Methyl-4-nonanol.

Proposed Synthetic Pathway (Adapted from Analogs)

A plausible synthetic route to a specific enantiomer of 2-Methyl-4-nonanol could start from a
chiral precursor. The following diagram illustrates a generalized workflow for the asymmetric
synthesis of a chiral alcohol, based on the synthesis of (S)-(+)-2-methyl-4-octanol.

Asymmetric Synthesis Workflow

Chemical Transformations

ey Stereocenter Introduction

Final Modifications

Click to download full resolution via product page

A generalized workflow for the asymmetric synthesis of a chiral alcohol.
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Experimental Protocol: Adapted Synthesis of (S)-2-
Methyl-4-nonanol

The following is a proposed, adapted experimental protocol for the synthesis of (S)-2-Methyl-4-
nonanol, based on the successful synthesis of (S)-2-methyl-4-octanol. This protocol is for
illustrative purposes and would require optimization.

Step 1: Preparation of a Chiral Aldehyde Intermediate

This step would involve the preparation of a suitable chiral aldehyde that will form the
backbone of the target molecule.

Step 2: Wittig Reaction

The chiral aldehyde would undergo a Wittig reaction with a propylidene phosphorane to
introduce the remainder of the carbon chain.

Step 3: Hydrogenation
The resulting alkene is then hydrogenated to yield the saturated carbon skeleton.
Step 4: Deprotection and Further Modification

Subsequent steps would involve the removal of any protecting groups and potential functional
group interconversions to yield the final (S)-2-Methyl-4-nonanol.

Chiral Separation and Analysis

For a racemic mixture of 2-Methyl-4-nonanol, separation of the enantiomers is crucial for
evaluating their individual properties. High-performance liquid chromatography (HPLC) and gas
chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective
techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful method for separating volatile enantiomers. Cyclodextrin-based CSPs
are particularly effective for resolving chiral alcohols.
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Table 1: Predicted GC Parameters for Chiral Separation of 2-Methyl-4-nonanol Enantiomers

Parameter

Value

Column

Cyclodextrin-based Chiral Capillary Column
(e.g., CP Chirasil-DEX CB)

Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Carrier Gas Helium or Hydrogen

Oven Program

60 °C (hold 2 min), ramp to 180 °C at 5 °C/min

Derivatization (Optional)

Acetylation to enhance volatility and resolution

Chiral High-Performance Liquid Chromatography

(HPLC)

Chiral HPLC offers a versatile alternative for enantiomeric separation, particularly for less

volatile compounds or when scaling up for preparative separation.

Table 2: Predicted HPLC Parameters for Chiral Separation of 2-Methyl-4-nonanol

Enantiomers
Parameter Value
Polysaccharide-based Chiral Stationary Phase
Column _
(e.g., Chiralcel OD-H)
Mobile Phase Hexane/lsopropanol (e.g., 98:2 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C

Detection

UV (if derivatized) or Refractive Index (RI)

Chiral Separation Workflow
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The general workflow for developing a chiral separation method is outlined in the following

diagram.

Chiral Separation Method Development
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A logical workflow for developing a chiral separation method.

Quantitative Data (Predictive)

While specific quantitative data for the enantiomers of 2-Methyl-4-nonanol are not available,
Table 3 provides a template for the types of data that should be collected and reported for

these compounds. The values for the analogous (S)-2-methyl-4-octanol are included for

reference.

Table 3: Key Quantitative Data for Chiral Alcohols
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(R)-2-Methyl-4-

(S)-2-Methyl-4-

Reference: (S)-2-

Property

nonanol nonanol methyl-4-octanol
Molecular Formula C10H220 C10H220 CoH200
Molecular Weight 158.28 g/mol 158.28 g/mol 144.26 g/mol

Specific Rotation [a]D

Predicted (-)

Predicted (+)

+2.0° (¢ 3.38, CHCl3)

Enantiomeric Excess

(e.e)

To be determined

To be determined

>99.5% (for

synthesized sample)

Boiling Point

To be determined

To be determined

Not specified

Biological and Pharmacological Significance

The biological activity of 2-Methyl-4-nonanol enantiomers has not been explicitly studied.
However, the stereochemistry of similar compounds is critical to their function as insect
pheromones. For example, in the case of 4-methyl-3-heptanol, a component of the aggregation
pheromone of the almond bark beetle, the (3S,4S)-isomer is attractive to the beetles, while the
(3R,4S)- and (3R,4R)-isomers are inhibitory.[1][2] This demonstrates that different enantiomers
and diastereomers can have opposing biological effects.

In the context of drug development, it is well-established that enantiomers can have different
pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active
(the eutomer), while the other may be inactive or contribute to undesirable side effects (the
distomer). Therefore, the development of single-enantiomer drugs is often preferred to improve
therapeutic outcomes and safety.

Potential Signaling Pathways (Hypothetical)

Given the pheromonal activity of related compounds, the enantiomers of 2-Methyl-4-nonanol
could potentially interact with olfactory receptors in insects, triggering a signaling cascade that
leads to a behavioral response. A simplified, hypothetical signaling pathway is depicted below.
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Hypothetical Pheromone Signaling Pathway

Enantiomer Binding to Olfactory Receptor
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A hypothetical signaling pathway for an insect olfactory receptor.

Conclusion

While direct experimental data on the enantiomers of 2-Methyl-4-nonanol is scarce, a
comprehensive technical understanding can be inferred from the study of its structural analogs.
The synthetic and analytical methodologies presented in this guide provide a solid foundation
for researchers to produce and characterize the individual enantiomers of 2-Methyl-4-nonanol.
The profound impact of stereochemistry on biological activity, as seen in related pheromones
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and in drug development, underscores the importance of studying these enantiomers
separately. Further research into the specific properties and activities of (R)- and (S)-2-Methyl-
4-nonanol is warranted and could reveal novel applications in chemical ecology, asymmetric
synthesis, and potentially, in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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